molecular formula C19H12Cl2N4O3 B3631559 6-(1,3-Benzodioxol-5-yloxy)-9-[(2,6-dichlorophenyl)methyl]purine

6-(1,3-Benzodioxol-5-yloxy)-9-[(2,6-dichlorophenyl)methyl]purine

Cat. No.: B3631559
M. Wt: 415.2 g/mol
InChI Key: DSZJNVQKNXOONR-UHFFFAOYSA-N
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Description

6-(1,3-Benzodioxol-5-yloxy)-9-[(2,6-dichlorophenyl)methyl]purine is a complex organic compound that features a purine core substituted with a benzodioxole moiety and a dichlorophenylmethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(1,3-Benzodioxol-5-yloxy)-9-[(2,6-dichlorophenyl)methyl]purine typically involves multiple steps, starting from readily available precursors. One common route involves the reaction of a purine derivative with a benzodioxole-containing reagent under specific conditions to introduce the benzodioxole moiety. The dichlorophenylmethyl group is then introduced through a subsequent reaction, often involving a Friedel-Crafts alkylation or similar method.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and the development of greener reaction conditions.

Chemical Reactions Analysis

Types of Reactions

6-(1,3-Benzodioxol-5-yloxy)-9-[(2,6-dichlorophenyl)methyl]purine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce new functional groups like alkyl or aryl groups.

Scientific Research Applications

6-(1,3-Benzodioxol-5-yloxy)-9-[(2,6-dichlorophenyl)methyl]purine has several scientific research applications:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activity, including its effects on enzymes and cellular pathways.

    Medicine: The compound is investigated for its potential therapeutic applications, such as anticonvulsant activity and other pharmacological effects.

    Industry: It may be used in the development of new materials or as an intermediate in the production of pharmaceuticals and other chemicals.

Mechanism of Action

The mechanism of action of 6-(1,3-Benzodioxol-5-yloxy)-9-[(2,6-dichlorophenyl)methyl]purine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. For example, it might inhibit certain enzymes involved in disease pathways or activate receptors that regulate cellular functions.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-(1,3-Benzodioxol-5-yloxy)-9-[(2,6-dichlorophenyl)methyl]purine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

6-(1,3-benzodioxol-5-yloxy)-9-[(2,6-dichlorophenyl)methyl]purine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H12Cl2N4O3/c20-13-2-1-3-14(21)12(13)7-25-9-24-17-18(25)22-8-23-19(17)28-11-4-5-15-16(6-11)27-10-26-15/h1-6,8-9H,7,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSZJNVQKNXOONR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)OC3=NC=NC4=C3N=CN4CC5=C(C=CC=C5Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H12Cl2N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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6-(1,3-Benzodioxol-5-yloxy)-9-[(2,6-dichlorophenyl)methyl]purine
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6-(1,3-Benzodioxol-5-yloxy)-9-[(2,6-dichlorophenyl)methyl]purine
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6-(1,3-Benzodioxol-5-yloxy)-9-[(2,6-dichlorophenyl)methyl]purine
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6-(1,3-Benzodioxol-5-yloxy)-9-[(2,6-dichlorophenyl)methyl]purine
Reactant of Route 5
6-(1,3-Benzodioxol-5-yloxy)-9-[(2,6-dichlorophenyl)methyl]purine
Reactant of Route 6
6-(1,3-Benzodioxol-5-yloxy)-9-[(2,6-dichlorophenyl)methyl]purine

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